Cas no 2137666-78-3 (3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid)

3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2137666-78-3
- EN300-716729
- 3-tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid
- 3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid
-
- インチ: 1S/C10H15NO4S2/c1-10(2,3)6-5-7(17(14,15)11-4)16-8(6)9(12)13/h5,11H,1-4H3,(H,12,13)
- InChIKey: CAVWAUCRBWMLHB-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC(=C(C(=O)O)S1)C(C)(C)C)(NC)(=O)=O
計算された属性
- せいみつぶんしりょう: 277.04425031g/mol
- どういたいしつりょう: 277.04425031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 120Ų
3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-716729-1.0g |
3-tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid |
2137666-78-3 | 1g |
$0.0 | 2023-06-06 |
3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid 関連文献
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3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acidに関する追加情報
Introduction to 3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS No. 2137666-78-3)
3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2137666-78-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of both a tert-butyl group and a methylsulfamoyl moiety in its molecular structure endows it with unique chemical properties that make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The tert-butyl group, characterized by its steric hindrance and lipophilicity, contributes to the compound's solubility profile and potential interactions with biological targets. This feature is particularly valuable in designing molecules that require optimal membrane permeability or binding affinity. On the other hand, the methylsulfamoyl substituent introduces a polar, negatively charged region, enhancing the compound's ability to engage with polar biological receptors. Such structural attributes are often exploited in the development of bioactive molecules designed to modulate enzyme activity, receptor binding, or signal transduction pathways.
In recent years, thiophene derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective applications. The specific combination of functional groups in 3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid positions it as a versatile scaffold for medicinal chemists to explore novel pharmacological mechanisms.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of thiophene-based drugs. These computational tools allow researchers to predict the binding modes of 3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid with various biological targets, thereby guiding the optimization of its pharmacokinetic and pharmacodynamic properties. Such high-throughput virtual screening methods have accelerated the discovery process by enabling the rapid assessment of thousands of potential drug candidates.
The synthesis of 3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the tert-butyl group typically involves Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions, while the incorporation of the methylsulfamoyl moiety often relies on nucleophilic substitution or sulfonation reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or organometallic chemistry techniques, may also be employed to achieve higher yields and purities.
In terms of biological evaluation, preliminary studies on 3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid have revealed intriguing pharmacological profiles. For instance, its interaction with certain enzymes or receptors has been hypothesized to modulate inflammatory pathways or inhibit tumor growth. These findings are supported by experimental data demonstrating its ability to influence key signaling cascades involved in disease progression. However, further comprehensive studies are necessary to fully elucidate its mechanism of action and therapeutic potential.
The compound's structural features also make it an attractive candidate for derivative development. By modifying either the tert-butyl or methylsulfamoyl groups, researchers can generate a library of analogues with tailored properties. This approach allows for the systematic optimization of potency, selectivity, and metabolic stability. Such derivative studies are crucial for advancing from initial discovery to clinical development, ensuring that promising candidates meet stringent pharmacological requirements.
From a regulatory perspective, the handling and characterization of 3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid must adhere to established guidelines for chemical substances. Detailed documentation of its physicochemical properties, toxicity profiles, and stability data is essential for compliance with international standards such as those set forth by the International Council for Harmonisation (ICH). These regulatory requirements ensure that the compound can be safely used in both research and potential commercial applications.
The role of thiophene derivatives in medicinal chemistry continues to expand with emerging research findings. Innovations in synthetic methodologies and biotechnological approaches are opening new avenues for exploring these compounds' therapeutic potential. As a result, 3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid represents not only a valuable research tool but also a cornerstone for future drug development efforts.
In conclusion, 3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS No. 2137666-78-3) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an ideal candidate for further exploration in drug discovery programs aimed at addressing unmet medical needs. As our understanding of its chemical and biological properties continues to evolve, this compound is poised to play an important role in shaping future therapeutic strategies.
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